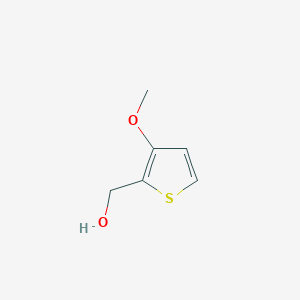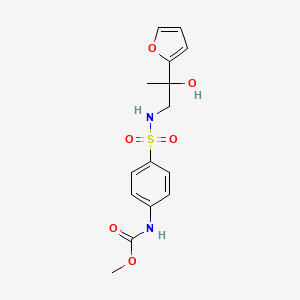
N-isopropyl-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropyl-3-phenylpyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N-isopropyl-3-phenylpyrrolidine-1-carboxamide” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include phenyl and carboxamide groups .Applications De Recherche Scientifique
Melanocortin-4 Receptor Ligands
N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potential as melanocortin-4 receptor ligands. Studies have shown that specific isomers of these derivatives exhibit significant affinity towards the melanocortin-4 receptor, suggesting their potential use in the development of treatments targeting conditions related to this receptor, such as obesity and metabolic syndrome. The research conducted by Tran et al. (2008) on 3-arylpyrrolidine-2-carboxamide derivatives, based on 3-phenylpropionamides, highlighted the potent affinity of the 2R,3R-pyrrolidine isomer among the four stereoisomers studied (Tran et al., 2008).
PARP Inhibitors
Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including N-isopropyl-3-phenylpyrrolidine-1-carboxamide structures, have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit excellent potency against PARP enzymes and cellular assays, making them candidates for the treatment of cancers through the inhibition of DNA repair pathways. Penning et al. (2010) developed a series of these inhibitors, leading to compounds with single-digit nanomolar cellular potency and significant in vivo efficacy in cancer models (Penning et al., 2010).
Cobalt-Catalyzed Coupling Reactions
The reactivity of N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives has been utilized in cobalt-catalyzed coupling reactions. Specifically, these compounds can be ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This method provides a straightforward approach to the synthesis of complex molecules, including the selective production of monoalkylated products when N-isopropylcarboxamide is used as a substrate. This reaction demonstrates the potential of N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives in synthetic organic chemistry and drug synthesis (Chen et al., 2011).
Bioengineering Applications
N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives have found applications in bioengineering, particularly in the development of thermoresponsive polymers. For instance, poly(N-isopropyl acrylamide) derivatives, which share a similar N-isopropyl group, have been widely investigated for their unique properties in bioengineering applications such as drug delivery, cell sheet engineering, and the nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) highlighted the diverse applications of these materials in studying the extracellular matrix, tumor spheroid formation, and cell manipulation (Cooperstein & Canavan, 2010).
Propriétés
IUPAC Name |
3-phenyl-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)15-14(17)16-9-8-13(10-16)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENRZAURNKMSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-phenylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)

![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)
![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)



![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)
![6-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B2944789.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)